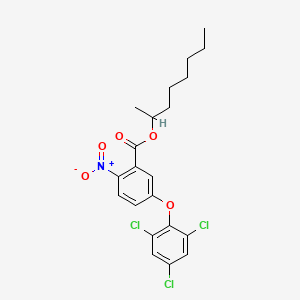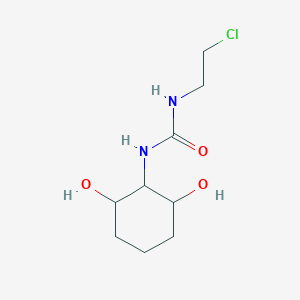
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea is a synthetic organic compound that features a urea moiety attached to a cyclohexyl ring with two hydroxyl groups and a chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea typically involves the reaction of 2,6-dihydroxycyclohexylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Amino or thiol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the hydroxyl groups on the cyclohexyl ring.
1-(2-Chloroethyl)-3-(2,4-dihydroxyphenyl)urea: Contains a phenyl ring instead of a cyclohexyl ring.
1-(2-Bromoethyl)-3-(2,6-dihydroxycyclohexyl)urea: Contains a bromoethyl group instead of a chloroethyl group.
Uniqueness
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea is unique due to the presence of both hydroxyl groups on the cyclohexyl ring and the chloroethyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
CAS 编号 |
58484-16-5 |
|---|---|
分子式 |
C9H17ClN2O3 |
分子量 |
236.69 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea |
InChI |
InChI=1S/C9H17ClN2O3/c10-4-5-11-9(15)12-8-6(13)2-1-3-7(8)14/h6-8,13-14H,1-5H2,(H2,11,12,15) |
InChI 键 |
GLHUYWAZDVAXHS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C(C1)O)NC(=O)NCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



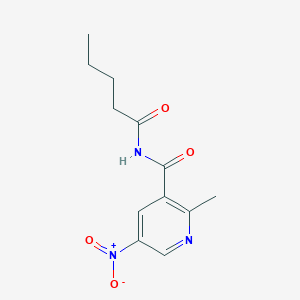

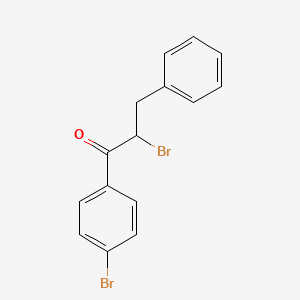
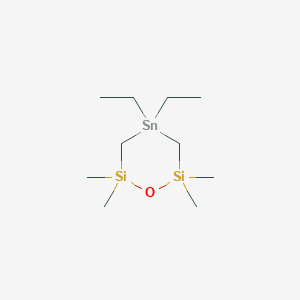

![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

